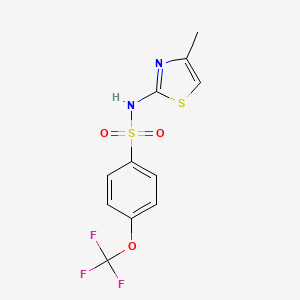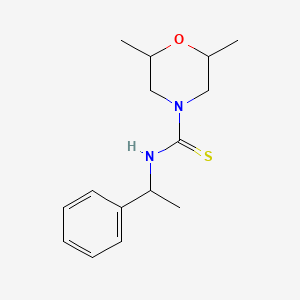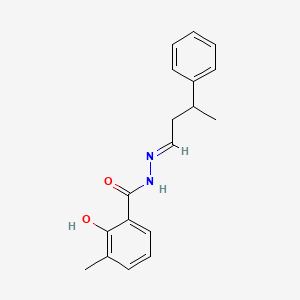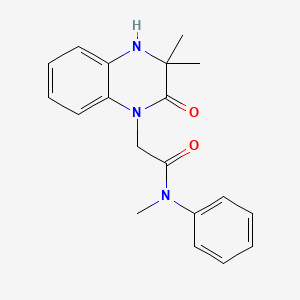
N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamides, including compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide, often involves the incorporation of various groups such as the trifluoromethylthio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold. This process can be achieved through reactions under mild conditions, yielding moderate to good results (Xiao et al., 2013).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides, including similar compounds to the one , has been studied using various techniques such as X-ray diffraction, SEM analysis, and density functional theory (DFT). These studies reveal important information about the molecular geometry, binding areas, and interactions at the molecular level (Köysal et al., 2015).
Chemical Reactions and Properties
In terms of chemical reactions, benzenesulfonamides can participate in various transformations, often involving interactions with different enzyme targets and showing potential inhibitory activities. These interactions are crucial for understanding the chemical behavior and potential applications of these compounds (Röver et al., 1997).
Physical Properties Analysis
The physical properties of such compounds are typically characterized through studies that include crystallographic analysis, revealing details about the solid-state conformation and intermolecular interactions which are important for understanding the physical behavior of these compounds in different environments (Beuchet et al., 1999).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides are often explored through their interaction with various biological targets, highlighting their potential as inhibitors for different enzymes. These interactions are key to understanding their reactivity and potential applications in various fields (Gul et al., 2016).
Aplicaciones Científicas De Investigación
Anticancer and Antiviral Activities
A study synthesized novel derivatives related to celecoxib, including sulfonamide compounds, to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The synthesized compounds showed promising anticancer activity against human tumor cell lines and modest inhibition of HCV NS5B RdRp activity, indicating potential therapeutic applications in cancer and viral infections (Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Use
Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides highlighted their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These inhibitors have potential for therapeutic applications in neurological diseases, demonstrating the broad utility of sulfonamide derivatives in targeting specific enzymatic pathways for disease treatment (Röver et al., 1997).
Antiproliferative and Genotoxic Effects
Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes exhibit significant antiproliferative activity against human tumor cells, including colon adenocarcinoma and leukemia cell lines, suggesting their potential as anticancer agents (González-Álvarez et al., 2013).
Photodynamic Therapy for Cancer Treatment
A zinc phthalocyanine substituted with new benzenesulfonamide derivative groups showed high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. Its good fluorescence properties and high photodegradation quantum yield support its application in Type II mechanisms for treating cancer (Pişkin et al., 2020).
UV Protection and Antimicrobial Properties
Thiazole azodyes containing sulfonamide moiety have been designed for UV protection and antimicrobial finishing of cotton fabrics. These dyes not only enhance the fabric's dyeability but also impart UV protection and antibacterial properties, demonstrating the versatility of sulfonamide derivatives in material science applications (Mohamed et al., 2020).
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3S2/c1-7-6-20-10(15-7)16-21(17,18)9-4-2-8(3-5-9)19-11(12,13)14/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFJHDDTEQLNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)
![methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631262.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4631268.png)
![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B4631277.png)
![5-methyl-N-[3-(4-morpholinyl)propyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4631284.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)
![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)
![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4631320.png)
![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)
![2-amino-6-[(cyanomethyl)thio]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B4631332.png)


